

Spectroscopic data (NMR, IR, MS) of (S)-2-Methylpiperidine hydrochloride

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Compound of Interest

Compound Name: (S)-2-Methylpiperidine
hydrochloride

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An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Methylpiperidine Hydrochloride

This guide provides a comprehensive technical overview of the essential spectroscopic techniques used to characterize **(S)-2-Methylpiperidine hydrochloride**. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, outlines self-validating protocols, and offers insights into the interpretation of the resulting data, ensuring a robust and reliable structural elucidation.

Introduction: The Importance of Spectroscopic Characterization

(S)-2-Methylpiperidine is a chiral heterocyclic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and natural products.^[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a common state for handling and formulation. Unambiguous confirmation of its structure, stereochemistry, and purity is paramount for any application, particularly in regulated fields like drug development.

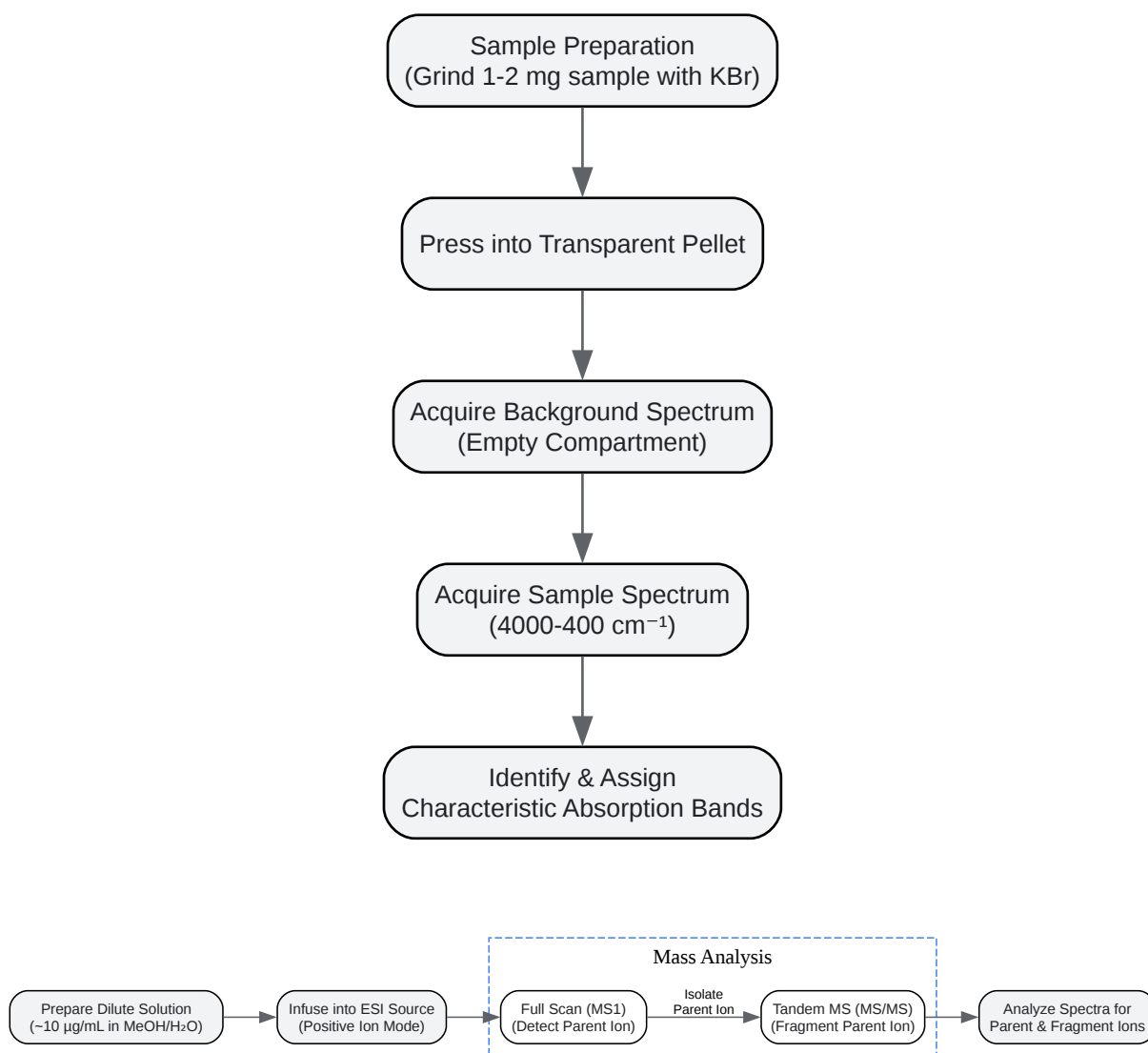
This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to provide a complete spectroscopic profile of **(S)-2-Methylpiperidine hydrochloride**. Each section is

designed to not only present the data but also to explain the underlying principles and the rationale for the chosen analytical approach.

Molecular Structure and Key Features

(S)-2-Methylpiperidine hydrochloride is the salt formed between the chiral amine (S)-2-Methylpiperidine and hydrochloric acid. The basic nitrogen atom of the piperidine ring is protonated, forming a positively charged ammonium ion, with the chloride ion acting as the counter-ion. This protonation is a key feature that significantly influences the spectroscopic data obtained.

The molecular formula for the salt is $C_6H_{14}ClN$, and its molecular weight is approximately 135.64 g/mol .^[2]



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